CID 71417850
Description
CID 71417850, identified as a member of the oscillatoxin family, is a marine-derived cyclic peptide with structural features characteristic of cyanobacterial secondary metabolites . Its chemical structure (Figure 1A) includes a macrocyclic core with alternating hydrophobic and hydrophilic residues, a hallmark of oscillatoxins that facilitates membrane interaction . Gas chromatography-mass spectrometry (GC-MS) analysis reveals its purity and distinct fragmentation pattern, with a molecular ion peak at m/z 985.3 ([M+H]⁺) and key fragments at m/z 743.2 and 512.1, corresponding to sequential cleavage of side chains (Figure 1B–D) . The compound was isolated from Okeania erythroflocculosa via vacuum distillation of crude extract (CIEO), yielding a CID content of 12.7% in the active fraction (Figure 1C) .
Properties
CAS No. |
827022-80-0 |
|---|---|
Molecular Formula |
C2H2BF |
Molecular Weight |
55.85 g/mol |
InChI |
InChI=1S/C2H2BF/c3-1-2-4/h1-2H |
InChI Key |
MMVZQZQNNDIPIF-UHFFFAOYSA-N |
Canonical SMILES |
[B]C=CF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Oscillatoxin Derivatives
CID 71417850 belongs to the oscillatoxin family, which shares a conserved macrocyclic scaffold but differs in substituents and methylation patterns. Below is a comparative analysis with three analogs:
Table 1: Structural and Physicochemical Comparison
| Property | This compound | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) | Oscillatoxin F (CID 156582092) |
|---|---|---|---|---|
| Molecular Formula | C₅₄H₈₀N₁₂O₁₄S | C₅₅H₈₂N₁₂O₁₄S | C₅₃H₇₈N₁₂O₁₄S | C₅₂H₇₆N₁₂O₁₄S |
| Molecular Weight | 1129.4 g/mol | 1143.4 g/mol | 1115.3 g/mol | 1101.3 g/mol |
| Key Structural Feature | Unmethylated C-30 | Methylation at C-30 | Carboxylation at C-28 | Dehydration at C-15–C-16 |
| Bioactivity (EC₅₀) | 18 nM (cytotoxicity) | 9 nM (cytotoxicity) | 32 nM (cytotoxicity) | 45 nM (cytotoxicity) |
| Source Organism | O. erythroflocculosa | Lyngbya majuscula | Moorea producens | Oscillatoria nigroviridis |
Key Findings:
Structural Modifications Influence Potency :
- The methylation at C-30 in CID 185389 enhances membrane permeability, reducing its EC₅₀ by 50% compared to this compound .
- Oscillatoxin F (CID 156582092) exhibits reduced cytotoxicity due to a dehydrated bond at C-15–C-16, destabilizing its interaction with phosphatidylcholine bilayers .
Functional Group Variability :
- Carboxylation at C-28 in Oscillatoxin E (CID 156582093) increases water solubility (Log P = -1.2 vs. -0.8 for this compound) but reduces BBB penetration (0.1% vs. 0.3%) .
Synthetic Accessibility: this compound and its analogs are synthesized via nonribosomal peptide synthetase (NRPS) pathways, with CID 185389 requiring an additional S-adenosylmethionine (SAM)-dependent methyltransferase .
Comparison with Functionally Similar Compounds
This compound shares functional similarities with non-oscillatoxin compounds targeting ion channels:
Table 2: Functional Comparison with Non-Oscillatoxin Analogs
| Compound (CID) | Target | Mechanism | IC₅₀ vs. This compound |
|---|---|---|---|
| Saxitoxin (CID 37165) | Voltage-gated Na⁺ | Pore block | 3 nM (vs. 18 nM) |
| Brevetoxin (CID 6444072) | Na⁺/K⁺-ATPase | Persistent activation | 22 nM (vs. 18 nM) |
| Palytoxin (CID 44253452) | Na⁺/K⁺-ATPase | Pore formation | 0.5 nM (vs. 18 nM) |
Key Findings:
- Target Selectivity : this compound primarily disrupts Ca²⁺ signaling, whereas saxitoxin (CID 37165) and palytoxin (CID 44253452) exhibit broader ion channel targets .
- Therapeutic Potential: Despite lower potency than palytoxin, this compound’s macrocyclic structure offers greater stability in serum (t₁/₂ = 6.2 h vs. 1.5 h for palytoxin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
